An In-depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid (CAS 282542-06-7)
An In-depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid (CAS 282542-06-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, a versatile chemical intermediate. Given its status as a specialized research chemical, this document synthesizes available data with established principles of organic and medicinal chemistry to offer field-proven insights into its properties, synthesis, and potential applications.
Core Molecular Attributes
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid belongs to the class of N-aryl succinamic acids. Its structure, featuring a substituted anilino moiety linked to a butanoic acid chain via an amide bond, makes it a valuable building block in synthetic and medicinal chemistry. The presence of a fluorine atom and a methyl group on the aromatic ring can significantly influence its physicochemical properties and biological activity in larger molecular constructs.
Physicochemical and Calculated Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 282542-06-7 | - |
| Molecular Formula | C₁₁H₁₂FNO₃ | Chemdiv[1] |
| Molecular Weight | 225.22 g/mol | Chemdiv[1] |
| Appearance | White to off-white solid (Expected) | Inferred from related compounds |
| Melting Point | 140-150 °C (Estimated) | Based on analogues[2][3][4] |
| Calculated logP | 1.4394 | Chemdiv[1] |
| Calculated logSw | -1.931 | Chemdiv[1] |
| Hydrogen Bond Acceptors | 5 | Chemdiv[1] |
| Hydrogen Bond Donors | 2 | Chemdiv[1] |
| Polar Surface Area | 51.772 Ų | Chemdiv[1] |
Synthesis and Mechanism
The most direct and industrially scalable method for the synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the amine group of 3-fluoro-4-methylaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the corresponding amide and carboxylic acid functionalities. The reaction is typically carried out in an aprotic solvent.
A related synthesis is documented for a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, which is formed from the reaction of 3-fluoro-4-methyl aniline with itaconic anhydride[2].
Representative Synthetic Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of N-aryl succinamic acids.
Materials:
-
3-Fluoro-4-methylaniline
-
Succinic anhydride
-
Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous acetone.
-
To this stirred solution, add 3-fluoro-4-methylaniline (1.0 equivalent) portion-wise at ambient temperature over 30 minutes.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid have not been extensively reported, its structural motifs are present in a variety of biologically active compounds. Therefore, it serves as a valuable starting material or scaffold for the synthesis of novel therapeutic agents.
The general class of 4-aryl-4-oxobutanoic acids has shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: Some derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, suggesting potential applications in treating inflammatory conditions[5].
-
Anticonvulsants: These molecules can be used to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which have demonstrated anticonvulsant properties[6].
-
Anticancer and Antimicrobial Agents: The broader family of 4-aryl-4-oxobutanoic acid derivatives has been explored for potential anticancer and antimicrobial activities[5][7].
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Analytical Characterization
Purity and identity of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape[8].
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Sample Preparation: The sample should be dissolved in a mixture of acetonitrile and water.
Troubleshooting HPLC Analysis:
-
Peak Tailing: This is a common issue for acidic compounds. It can be mitigated by using a well-end-capped column and ensuring the mobile phase pH is at least 1.5-2 units below the pKa of the analyte[8].
-
Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While a specific spectrum for the target compound is not available, the expected chemical shifts can be predicted based on its structure and data from starting materials like 3-fluoro-4-methylaniline[9].
Expected ¹H NMR signals:
-
Aromatic protons in the 3-fluoro-4-methylphenyl region.
-
A singlet for the methyl group protons.
-
An amide proton (N-H) signal, which may be broad.
-
Two methylene group signals (CH₂) from the butanoic acid chain, likely appearing as triplets.
-
A broad singlet for the carboxylic acid proton (O-H).
Safety, Handling, and Storage
General Safety Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention[10].
-
Fire: The compound is expected to be a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a valuable and versatile building block for synthetic and medicinal chemistry. While comprehensive experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. Its potential as a precursor for biologically active molecules, particularly in the areas of anti-inflammatory and CNS-active agents, makes it a compound of interest for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting.
References
- BenchChem. (2025). Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
- Nayak, P. S., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752.
- Thermo Fisher Scientific. (2025).
- Di Mola, A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 433.
- ResearchGate. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR.
- MilliporeSigma. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.
- MPG.PuRe.
- Supporting Information. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties.
- Chemdiv. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
- CymitQuimica. (2024).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1217-1246.
- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2015).
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Santa Cruz Biotechnology. 4-(4-Fluoroanilino)-4-oxobutanoic acid | CAS 199461-14-8.
- Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group.
- ChemicalBook. 4-Anilino-4-oxobutanoic Acid | 102-14-7.
- Cheméo. Chemical Properties of 4-Fluoro-3-methylanisole (CAS 2338-54-7).
- ResearchGate.
- AOCS. Introduction of NMR.
- ChemicalBook. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.
- Sigma-Aldrich. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.
Sources
- 1. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid - Chemdiv [chemdiv.com]
- 2. 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Anilino-4-oxobutanoic Acid | 102-14-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
